

Z-LRGG-AMC: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Z-LRGG-AMC

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This technical guide provides an in-depth overview of **Z-LRGG-AMC**, a crucial fluorogenic substrate for the study of deubiquitinating enzymes (DUBs), particularly isopeptidase T. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role within relevant biological pathways.

Core Molecular and Physical Properties

Z-LRGG-AMC, also known as Z-Leu-Arg-Gly-Gly-AMC, is a synthetic peptide substrate that, upon cleavage, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). This property allows for the sensitive quantification of enzymatic activity. The key physicochemical properties of **Z-LRGG-AMC** and its common salt forms are summarized below.

| Property | Z-LRGG-AMC (Free Base) | Z-LRGG-AMC (Trifluoroacetate Salt) |
|-------------------|------------------------|--|
| Molecular Formula | C34H44N8O8 | C36H45F3N8O10 |
| Molecular Weight | 692.76 g/mol [1][2] | 806.80 g/mol [3] |
| Synonyms | Z-Leu-Arg-Gly-Gly-AMC | Z-LRGG-AMC TFA, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin |
| Appearance | Solid powder | Solid |
| Purity | Typically ≥95% | Typically ≥95%[4] |

Spectroscopic and Solubility Data

The utility of **Z-LRGG-AMC** as a fluorogenic substrate is defined by the spectral properties of the released AMC fluorophore and the solubility of the substrate in common laboratory solvents.

| Parameter | Value |
|-------------------------|--|
| Excitation Maximum (Ex) | 340-360 nm[4][5][6] |
| Emission Maximum (Em) | 440-460 nm[4][5][6] |
| Solubility | DMF: 20 mg/mL DMSO: 16 mg/mL DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[5][6] |

Enzymatic Activity and Kinetics

Z-LRGG-AMC is a well-established substrate for isopeptidase T and other ubiquitin C-terminal hydrolases. The kinetic parameters for the hydrolysis of **Z-LRGG-AMC** and related substrates by isopeptidase T have been determined, highlighting the specificity of the enzyme.

| Substrate | kcat/Km ($M^{-1}s^{-1}$) |
|---------------------------|----------------------------|
| Z-Gly-Gly-AMC | < 0.1 |
| Z-Arg-Gly-Gly-AMC | 1 |
| Z-Leu-Arg-Gly-Gly-AMC | 18[7][8] |
| Z-Arg-Leu-Arg-Gly-Gly-AMC | 95[7][8] |

Data from Stein et al. (1995) illustrates the substrate preference of isopeptidase T.[7][8]

Experimental Protocols

The following provides a detailed methodology for a standard isopeptidase T activity assay using **Z-LRGG-AMC**.

Objective: To quantify the enzymatic activity of isopeptidase T or other DUBs capable of cleaving **Z-LRGG-AMC**.

Materials:

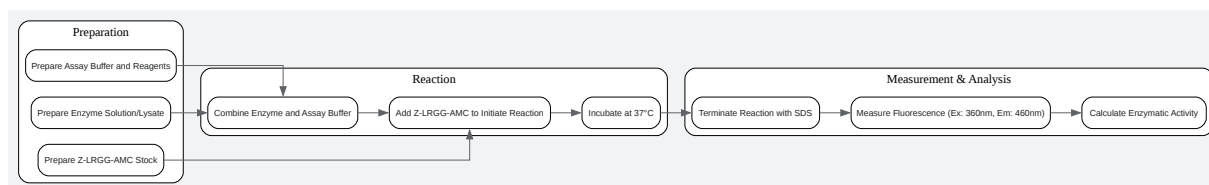
- **Z-LRGG-AMC** substrate
- Purified isopeptidase T or cell lysate containing the enzyme of interest
- Assay Buffer: 0.1 M Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM dithiothreitol (DTT), 5% (v/v) glycerol
- Stop Solution: 1% (w/v) Sodium Dodecyl Sulfate (SDS)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the purified enzyme or cell lysate in the assay buffer. The final volume and

enzyme concentration should be optimized for the specific experimental conditions.

- **Substrate Addition:** Add **Z-LRGG-AMC** to the reaction mixture to a final concentration of 0.2 mM.
- **Incubation:** Incubate the reaction mixture at 37°C. The incubation time should be varied to ensure the reaction is within the linear range.
- **Stopping the Reaction:** Terminate the reaction by adding an equal volume of 1% SDS solution.
- **Fluorescence Measurement:** Transfer the reaction mixture to a 96-well black microplate. Measure the fluorescence of the released AMC using a fluorescence plate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
- **Data Analysis:** The amount of released AMC can be quantified by comparing the fluorescence readings to a standard curve generated with known concentrations of free AMC. The specific activity of the enzyme can then be calculated and is typically expressed as moles of AMC released per minute per milligram of protein.



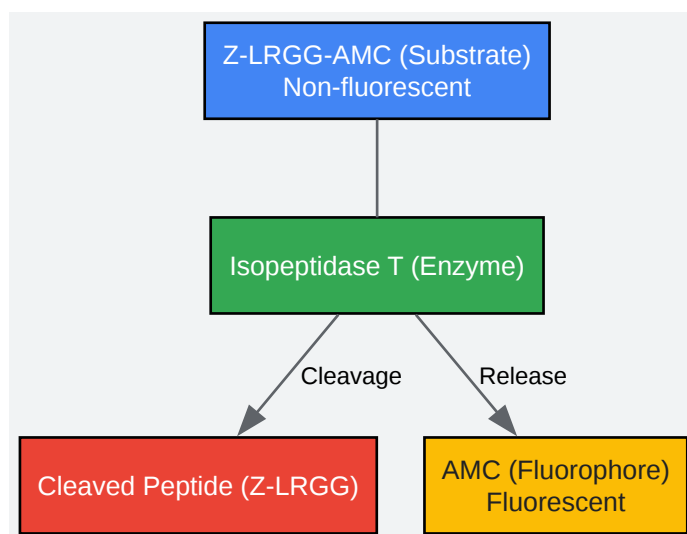
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*Experimental workflow for **Z-LRGG-AMC** based enzyme assay.*

Biological Context and Signaling Pathways

Z-LRGG-AMC is instrumental in studying the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular regulation. Isopeptidase T, the primary enzyme studied with this substrate, plays a key role in recycling ubiquitin by disassembling polyubiquitin chains.

The cleavage of **Z-LRGG-AMC** by isopeptidase T is a model reaction that represents the enzyme's broader biological function. This relationship can be visualized as a logical flow.

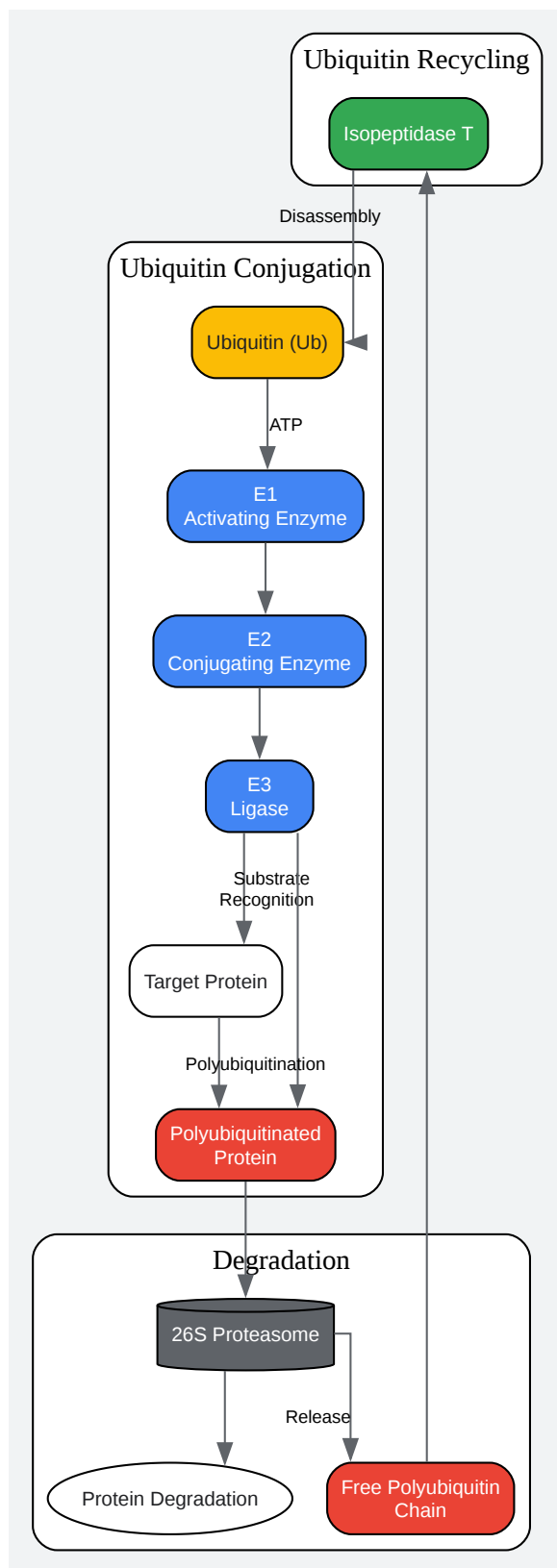


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*Logical relationship of **Z-LRGG-AMC** cleavage.*

Isopeptidase T is a member of the ubiquitin-specific protease (UBP) family.^[1] Its function is integral to maintaining the cellular pool of free ubiquitin. The enzyme specifically disassembles K48-linked polyubiquitin chains, which are a primary signal for proteasomal degradation. By cleaving these chains, isopeptidase T ensures that ubiquitin is not degraded along with the target protein and can be reused in subsequent rounds of protein ubiquitination.

The broader signaling pathway involves the coordinated action of ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) to attach polyubiquitin chains to substrate proteins, marking them for degradation by the 26S proteasome. Deubiquitinating enzymes like isopeptidase T regulate this process by removing ubiquitin chains, thereby rescuing proteins from degradation or recycling ubiquitin.



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Role of Isopeptidase T in the Ubiquitin-Proteasome Pathway.

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